molecular formula C11H19N3O B13630510 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B13630510
M. Wt: 209.29 g/mol
InChI Key: LMZZLRXSDNONSQ-UHFFFAOYSA-N
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Description

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C11H19N3O. It features a cyclohexyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a propan-1-amine group.

Preparation Methods

The synthesis of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the cyclization of amidoximes with carboxyl derivatives or aldehydes in the presence of inorganic bases, such as DMSO . Another method includes the oxidative cyclization of nitrile oxides with dipolarophiles . Industrial production methods typically involve large-scale synthesis using these routes, ensuring high yield and purity.

Chemical Reactions Analysis

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which are facilitated by the oxadiazole ring and the cyclohexyl group .

Comparison with Similar Compounds

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the cyclohexyl group and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine

InChI

InChI=1S/C11H19N3O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h9H,1-8,12H2

InChI Key

LMZZLRXSDNONSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CCCN

Origin of Product

United States

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